REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[CH:13]=2)=[C:8]([CH:10]=1)[NH2:9])(=[O:3])[CH3:2].[OH-].[Na+].[CH:26](O)=O>>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([C:18]4[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=4)[CH:13]=3)[CH:26]=[N:9][C:8]=2[CH:10]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=C(N)C1)NC1=CC(=CC=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
5-acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)C=2C=NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |